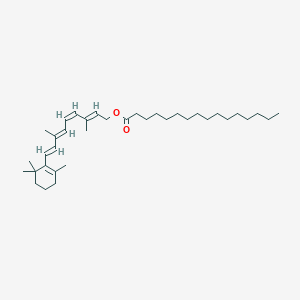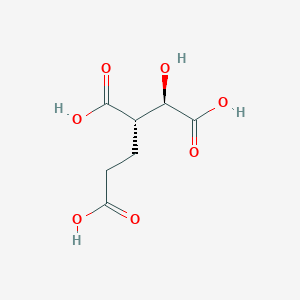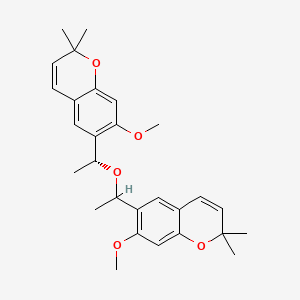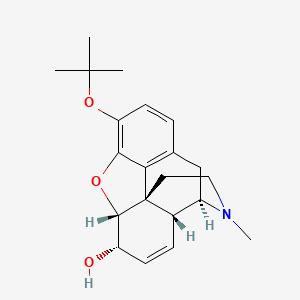
Docosatetraenylethanolamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)docosa-7,10,13,16-tetraenamide is a N-acylethanolamine.
Applications De Recherche Scientifique
Quantitative Analysis in Neuroscience
Chen et al. (2009) developed a method for determining concentrations of endocannabinoids, including docosatetraenylethanolamide (DEA), in the dorsal vagal complex of rat brainstem. This method is significant for neuroscience research, as it allows for monitoring changes in endocannabinoid levels in brain tissues, which could have implications for understanding various neurological conditions (Chen, Paudel, Derbenev, Smith, & Stinchcomb, 2009).
Cellular Mechanisms and Behavioral Effects
Barg et al. (1995) demonstrated that DEA, like other endocannabinoids, binds to cannabinoid receptors in cells, influencing cellular functions. They highlighted DEA's role in inhibiting adenylate cyclase activity in cells, which is critical for understanding its potential influence on cellular signaling pathways (Barg, Fride, Hanuš, Levy, Matus-Leibovitch, Heldman, Bayewitch, Mechoulam, & Vogel, 1995).
Gastrointestinal Research
Shaw et al. (2008) explored the effects of DEA on the gastrointestinal tract, specifically its impact on afferent and efferent fibers in the rat jejunum. This study is relevant for understanding how DEA might influence gastrointestinal functions, which could have implications for digestive health and related disorders (Shaw, Jiang, Bulmer, & Grundy, 2008).
Neuroprotective Potential
Kim et al. (2000) investigated the role of docosahexaenoic acid, closely related to DEA, in preventing neuronal cell death. This research is crucial for understanding the potential neuroprotective effects of such compounds, which could be relevant for neurodegenerative diseases (Kim, Akbar, Lau, & Edsall, 2000).
Metabolism and Physiological Effects
In a study by Burdge, Jones, & Wootton (2002), the metabolism of fatty acids like docosahexaenoic acid in young men was explored. Understanding the metabolism of these fatty acids is important for comprehending how compounds like DEA are processed in the human body and their physiological impacts (Burdge, Jones, & Wootton, 2002).
Propriétés
Nom du produit |
Docosatetraenylethanolamide |
|---|---|
Formule moléculaire |
C24H41NO2 |
Poids moléculaire |
375.6 g/mol |
Nom IUPAC |
(7E,10E,13E,16E)-N-(2-hydroxyethyl)docosa-7,10,13,16-tetraenamide |
InChI |
InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,26H,2-5,8,11,14,17-23H2,1H3,(H,25,27)/b7-6+,10-9+,13-12+,16-15+ |
Clé InChI |
FMVHVRYFQIXOAF-CGRWFSSPSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)NCCO |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1235103.png)
![3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-ium-1-yl](/img/structure/B1235105.png)



![13-Amino-17-bromo-3,35-dichloro-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-12-one](/img/structure/B1235110.png)


![[(12Z)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.09,14]octadeca-2,4,6,17-tetraen-18-yl]methanol](/img/structure/B1235116.png)
![(1R,2R,4S,5R,7R,8R,9R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B1235118.png)